2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione
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Overview
Description
2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, where ring structures are formed, and functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and purification techniques would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranoquinoline derivatives and related heterocyclic structures. Examples are:
- 2,4,4,6-tetramethyl-4,5-dihydro-1,3-oxazine
- 5,6-dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Uniqueness
What sets 2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione apart is its specific combination of ring systems and substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
10,10,12,15-tetramethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),13,15-tetraene-4,6,8-trione |
InChI |
InChI=1S/C19H19NO4/c1-9-5-11-10(2)8-19(3,4)20-16(11)12(6-9)17-15(18(20)23)13(21)7-14(22)24-17/h5-6,10H,7-8H2,1-4H3 |
InChI Key |
VJVDBORXUXTTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)C)C4=C(C2=O)C(=O)CC(=O)O4)(C)C |
Origin of Product |
United States |
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